molecular formula C19H25NO B1389248 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline CAS No. 1040687-53-3

2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline

Cat. No.: B1389248
CAS No.: 1040687-53-3
M. Wt: 283.4 g/mol
InChI Key: JRLJALQDCGCMPH-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:

Scientific Research Applications

2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential functional differences of this compound.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-methylphenoxy)butyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-5-17(21-18-8-6-7-14(2)11-18)13-20-19-12-15(3)9-10-16(19)4/h6-12,17,20H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJALQDCGCMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=C(C=CC(=C1)C)C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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